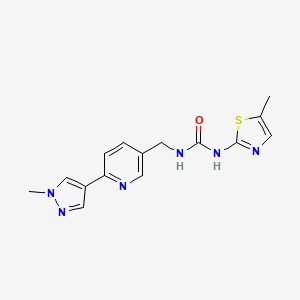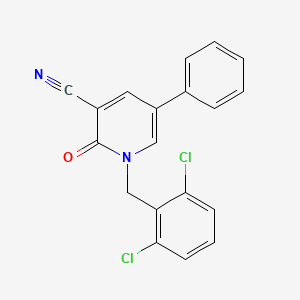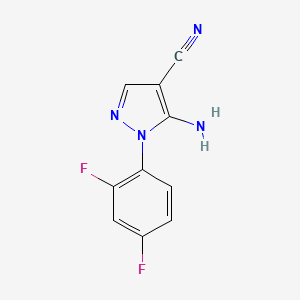
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile” is a heterocyclic compound . It’s part of a class of compounds known as pyrazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes . They are often used as starting materials for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The pyrazole ring in this compound contains two carbon and three nitrogen atoms .科学的研究の応用
Synthesis Processes and Catalysts
- A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water. This process achieves 86–96% yield, highlighting an efficient synthetic route for these compounds (Poonam & Singh, 2019).
Chemical Properties and Structural Analysis
- The study of the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a closely related compound, reveals intermolecular N-H…N and C-H…Cl interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Fathima et al., 2014).
Electronic and Spectral Properties
- Research on a fluoropyrazolecarbonitrile derivative, closely related to 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile, reveals insights into its electronic spectra, physical and chemical properties, including active sites, biological activities, and stabilities. Such studies are vital for exploring its potential applications in various scientific domains (Biointerface Research in Applied Chemistry, 2022).
Corrosion Inhibition
- Pyrazole derivatives have been investigated for their corrosion inhibition performance, particularly for mild steel in acidic solutions. This research provides insights into potential industrial applications of this compound in corrosion protection (Yadav et al., 2016).
Antimicrobial Activity
- Schiff bases derived from pyrazolecarbonitriles, including structures similar to this compound, have shown promising antimicrobial activities. Such findings suggest potential biomedical applications (Puthran et al., 2019).
Crystallographic Studies
- Crystallographic analysis of various pyrazolecarbonitrile derivatives provides valuable information on molecular conformation and interactions, which is crucial for understanding their potential applications in material science and pharmaceuticals (Jasinski et al., 2008).
Pharmacological Potential
- Some pyrazolecarbonitrile derivatives have been evaluated for their antiviral activity, specifically against herpes simplex virus type-1 (HSV-1). These studies indicate the potential of this compound in antiviral drug development (Rashad et al., 2009).
Green Chemistry and Sustainable Synthesis
- The development of sustainable, microwave-assisted synthesis methods for pyrazolecarbonitriles demonstrates the commitment to environmentally friendly chemical processes. This approach aligns with the broader goals of green chemistry (Karati et al., 2022).
Safety and Hazards
作用機序
Target of Action
It is known that aminopyrazoles, a class of compounds to which this molecule belongs, can provide useful ligands for receptors or enzymes such as p38mapk, different kinases, cox, and others . These targets are important for bacterial and virus infections .
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in the biological system .
Biochemical Pathways
It is known that aminopyrazoles can affect various biochemical pathways due to their interaction with different enzymes and receptors .
Result of Action
Aminopyrazoles are known to exhibit a variety of biological activities due to their interaction with different targets .
特性
IUPAC Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDLKGNUBWFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)
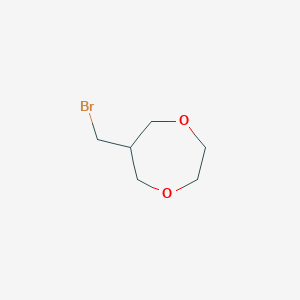
![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)
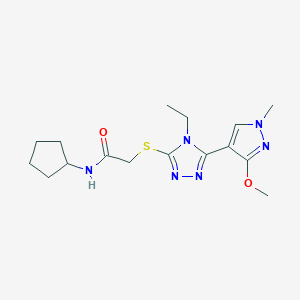
![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)
